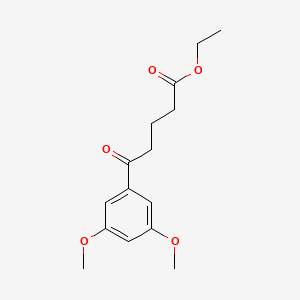

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate

Description

BenchChem offers high-quality Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20O5/c1-4-20-15(17)7-5-6-14(16)11-8-12(18-2)10-13(9-11)19-3/h8-10H,4-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROAOPAUYAQKJTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=CC(=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645828 | |

| Record name | Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-62-8 | |

| Record name | Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645828 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, a keto-ester of significant interest in synthetic and medicinal chemistry. The guide details its chemical structure, physicochemical properties, and a robust, step-by-step protocol for its synthesis via Friedel-Crafts acylation. Furthermore, it delves into the established importance of the 3,5-dimethoxyphenyl moiety in drug design, particularly in the development of novel anti-cancer agents. This document serves as a vital resource for researchers aiming to synthesize, characterize, and explore the therapeutic applications of this and related compounds.

Introduction: The Significance of the 3,5-Dimethoxyphenyl Scaffold

The 3,5-dimethoxyphenyl structural motif is a recurring pharmacophore in a multitude of biologically active molecules. Its presence often confers favorable pharmacokinetic and pharmacodynamic properties, making it a valuable building block in the design of novel therapeutics. Notably, this moiety is found in compounds investigated for their potent anti-cancer activities, including those that target critical cellular pathways involved in proliferation and survival.[1][2][3] Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, as a derivative, presents a versatile platform for further chemical modification and exploration of its potential as a lead compound in drug discovery programs.

Chemical Structure and Physicochemical Properties

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is characterized by a central valerate (pentanoate) chain, with a ketone at the 5-position and an ethyl ester at the 1-position. The ketone is attached to a 3,5-dimethoxyphenyl ring.

Table 1: Physicochemical Properties of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate

| Property | Value (Predicted/Estimated) | Source |

| IUPAC Name | ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | - |

| Molecular Formula | C₁₅H₂₀O₅ | - |

| Molecular Weight | 280.32 g/mol | [4] |

| Appearance | Light yellow liquid (predicted) | - |

| Boiling Point | ~408 °C at 760 mmHg (estimated) | [4] |

| Density | ~1.2 g/cm³ (estimated) | [4] |

| Solubility | Soluble in common organic solvents (e.g., CH₂Cl₂, EtOAc, Acetone) | - |

Synthesis of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate

The most direct and efficient method for the synthesis of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[5][6] This electrophilic aromatic substitution reaction involves the reaction of an acylating agent with the electron-rich aromatic ring in the presence of a Lewis acid catalyst.[7]

Synthesis Pathway

The synthesis can be conceptualized in two main steps: the preparation of the acylating agent, ethyl 5-chloro-5-oxopentanoate (ethyl glutaryl chloride), followed by the Friedel-Crafts acylation reaction.

Caption: Synthesis pathway of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring of 1,3-dimethoxybenzene.

Caption: General mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

Step 1: Preparation of Ethyl 5-chloro-5-oxopentanoate (Ethyl glutaryl chloride)

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl hydrogen glutarate (1.0 eq).

-

Slowly add thionyl chloride (SOCl₂) (1.2 eq) to the flask at room temperature.[8][9][10]

-

Heat the reaction mixture to reflux for 2-3 hours. The reaction progress can be monitored by the cessation of HCl gas evolution.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.

-

The resulting crude ethyl 5-chloro-5-oxopentanoate can be used in the next step without further purification.[11]

Step 2: Friedel-Crafts Acylation

-

In a separate three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (AlCl₃) (1.1 eq) and an anhydrous solvent such as dichloromethane (CH₂Cl₂).[12][13]

-

Cool the suspension to 0 °C in an ice bath.

-

Add a solution of ethyl 5-chloro-5-oxopentanoate (1.0 eq) in anhydrous CH₂Cl₂ dropwise to the stirred suspension.

-

After the addition is complete, add a solution of 1,3-dimethoxybenzene (1.0 eq) in anhydrous CH₂Cl₂ dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.[7]

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.[12]

Characterization

The structure of the synthesized compound should be confirmed by spectroscopic methods.

Table 2: Predicted Spectroscopic Data for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate

| Technique | Predicted Chemical Shifts/Peaks |

| ¹H NMR | δ (ppm): 1.2 (t, 3H, -OCH₂CH ₃), 2.0 (m, 2H, -CH ₂-), 2.4 (t, 2H, -CH ₂CO₂Et), 3.0 (t, 2H, -COCH ₂-), 3.8 (s, 6H, -OCH ₃), 6.7 (t, 1H, Ar-H ), 7.1 (d, 2H, Ar-H ), 4.1 (q, 2H, -OCH ₂CH₃) |

| ¹³C NMR | δ (ppm): 14.1, 20.5, 33.0, 37.5, 55.6, 60.5, 105.0, 106.5, 138.0, 160.9, 173.0, 198.5 |

| IR (cm⁻¹) | ~2980 (C-H), ~1730 (C=O, ester), ~1680 (C=O, ketone), ~1600 (C=C, aromatic), ~1200, ~1050 (C-O) |

| Mass Spec (m/z) | [M+H]⁺ = 281.13 |

Note: These are predicted values and may vary slightly from experimental data. The proton and carbon NMR predictions are based on the analysis of similar structures.[4][14][15]

Applications in Drug Development

The 3,5-dimethoxyphenyl moiety is a key structural feature in several classes of compounds with demonstrated therapeutic potential, particularly in oncology.

Anti-Cancer Activity

Numerous studies have highlighted the importance of the 3,5-dimethoxyphenyl group in the design of potent anti-cancer agents. This moiety is often found in tubulin polymerization inhibitors, which disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.[2][3][16] For example, compounds incorporating this group have shown significant cytotoxic activity against various cancer cell lines, including breast and colon cancer.[2][3] The presence of the two methoxy groups at the meta positions is often crucial for high binding affinity to the colchicine binding site on tubulin.[17][18]

Modulation of Signaling Pathways

Derivatives containing the 3,5-dimethoxyphenyl scaffold have also been shown to modulate key signaling pathways implicated in cancer progression, such as the β-catenin pathway.[1] For instance, the compound RX-5902, which contains a 1-(3,5-dimethoxyphenyl)piperazine moiety, has been shown to interfere with β-catenin function by targeting p68 RNA helicase, leading to the downregulation of oncogenic genes like c-Myc and cyclin D1.[1]

Future Directions

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate serves as a valuable intermediate for the synthesis of a diverse library of compounds. The ester and ketone functionalities provide reactive handles for further chemical modifications, allowing for the exploration of structure-activity relationships and the optimization of biological activity.

Conclusion

This technical guide has provided a detailed overview of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, from its synthesis and characterization to its potential applications in drug discovery. The robust synthetic protocol detailed herein, based on the well-established Friedel-Crafts acylation, offers a reliable method for obtaining this valuable chemical intermediate. The established importance of the 3,5-dimethoxyphenyl moiety in medicinal chemistry, particularly in the development of anti-cancer agents, underscores the potential of this compound and its derivatives as promising candidates for further investigation in the quest for novel therapeutics.

References

-

12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. (n.d.). Retrieved from [Link]

-

Supporting Information. (n.d.). Retrieved from [Link]

- Burma, S., et al. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry, 116(8), 1595-601.

-

ethyl 5-chloro-5-oxopentanoate. (2024, April 9). ChemBK. Retrieved from [Link]

- Greene, L. M., et al. (2025, September 5). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules, 30(17), 4333.

- Application Notes and Protocols for 3,5-Dimethoxy-3'-iodobenzophenone and Structurally Related Compounds in Cancer Research. (2025). BenchChem.

- Singh, S., et al. (2016, September 14). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21).

-

Understanding 3,5-Dimethoxyphenol: A Key Chemical for Pharmaceutical Innovations. (2026, February 14). Retrieved from [Link]

- Palka, M., et al. (2022, October 17). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 6965.

-

ETHYL GLUTARYL CHLORIDE One Chongqing Chemdad Co. ,Ltd. (n.d.). Retrieved from [Link]

-

13 Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

- Applications of 1,3,5-Trimethoxybenzene in Medicinal Chemistry: Application Notes and Protocols. (2025). BenchChem.

- Chambers, J. J., et al. (2013). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. Bioorganic & Medicinal Chemistry, 21(11), 3296-3305.

-

Friedel-Crafts Alkylation and Acylation Reaction. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

- McMurry, J. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.

- Aribert, N., et al. (2025, December 16). Cleaner Routes for Friedel-Crafts Acylation.

- Wang, Y., et al. (2025, November 24). Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)

- Wang, T., et al. (2014, August 7). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(15), 6642-6659.

-

Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate. (n.d.). PubChem. Retrieved from [Link]

-

Experiment 1: Friedel-Crafts Acylation. (n.d.). Retrieved from [Link]

-

Spectra Problem #7 Solution. (n.d.). Retrieved from [Link]

- El-Gamal, M. I., et al. (2014, September 15). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 347(9), 658-67.

- Kasturi, T. R., & Thomas, M. (1974). Acylation and alkylation of 1,3-dimethoxybenzene in polyphosphoric acid. Indian Journal of Chemistry, 12(11), 1123-1126.

-

friedel-crafts acylation of benzene. (n.d.). Retrieved from [Link]

- Li, Y., et al. (2024). Development of heterocyclic derivatives as P-glycoprotein inhibitors against multidrug resistance: pharmacological activities, structure–activity relationship and target (2020–2024). RSC Medicinal Chemistry, 15(4), 939-971.

- G, S. (2021, May 26). Review on friedel-crafts acylation of benzene derivatives using various catalytic systems. International Journal of Advanced Chemistry Research, 3(2), 01-08.

-

Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]

-

Thionyl Chloride (SOCl2) And Conversion of Carboxylic Acids to Acid Halides. (2011, December 3). Master Organic Chemistry. Retrieved from [Link]

- Padron, J. M., et al. (2024, March 12). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Molbank, 2024(1), M1875.

- Penchev, P. N., & Nachkova, S. R. (2010, September 16). A database of assigned C-13 NMR spectra. Magnetic Resonance in Chemistry, 48(11), 894-899.

-

Ethyl hydrogen glutarate. (2024, April 10). ChemBK. Retrieved from [Link]

-

Ethyl alcohol reacts with thionyl alcohol to give A class 11 chemistry CBSE. (2025, November 27). Vedantu. Retrieved from [Link]

-

Reaction with Thionyl Chloride. (2013, October 29). YouTube. Retrieved from [Link]

-

Ethyl alcohol reacts with thionyl alcohol to give: (A) C₂H₅Cl + HCl. (2025, August 6). askIITians. Retrieved from [Link]

- Practical Generation of 3,5-Dimethoxybenzyllithium: Application to the Synthesis of 5-Substituted-Resorcinols. (2025, August 7).

Sources

- 1. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | C15H20O5 | CID 266841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. chemistryjournals.net [chemistryjournals.net]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. ETHYL GLUTARYL CHLORIDE synthesis - chemicalbook [chemicalbook.com]

- 9. ETHYL GLUTARYL CHLORIDE One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chembk.com [chembk.com]

- 12. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 13. websites.umich.edu [websites.umich.edu]

- 14. rsc.org [rsc.org]

- 15. Spectra Problem #7 Solution [chem.ucalgary.ca]

- 16. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular weight and formula of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate

[1]

Physicochemical Characterization

Identity & Core Constants

The molecule is a

| Property | Value | Technical Note |

| IUPAC Name | Ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate | "Valerate" is the trivial name for pentanoate. |

| Molecular Formula | C₁₅H₂₀O₅ | |

| Molecular Weight | 280.32 g/mol | Monoisotopic Mass: 280.1311 Da |

| CAS Registry | N/A (Isomer Specific) | Note: 3,4-isomer is CAS 101499-71-2.[1] |

| LogP (Predicted) | 2.3 ± 0.2 | Lipophilic, suitable for membrane permeability. |

| H-Bond Acceptors | 5 | Ether oxygens (2) + Carbonyls (2) + Ester ether (1). |

| H-Bond Donors | 0 | Aprotic; requires H-bond donor partners in binding pockets. |

| Rotatable Bonds | 8 | High flexibility in the aliphatic linker. |

Synthetic Methodology: The Regioselectivity Challenge

The Causality of Method Selection

A standard Friedel-Crafts acylation of 1,3-dimethoxybenzene with glutaric anhydride will fail to produce the 3,5-isomer.

-

Reasoning: The methoxy groups are ortho/para directors. Electrophilic attack occurs at the 4-position (major) or 2-position (minor), yielding the 2,4-dimethoxyphenyl derivative.

-

Solution: To achieve the 3,5-substitution, one must use a Grignard-mediated approach starting from a pre-functionalized 3,5-haloarene. This ensures the carbon-carbon bond forms exactly where required, independent of electronic directing effects.

Protocol: Grignard Coupling Strategy

Reagents: 1-Bromo-3,5-dimethoxybenzene, Magnesium turnings, Glutaric anhydride, Ethanol, H₂SO₄ (cat).

Step 1: Formation of the Aryl Grignard

-

Activate Mg turnings (1.1 eq) in anhydrous THF under Argon.

-

Add 1-Bromo-3,5-dimethoxybenzene (1.0 eq) dropwise. Initiate with iodine crystal if necessary.

-

Reflux for 1 hour to ensure complete formation of 3,5-dimethoxyphenylmagnesium bromide .

Step 2: Nucleophilic Attack on Glutaric Anhydride

-

Cool the Grignard solution to -78°C.

-

Cannulate the Grignard reagent slowly into a solution of Glutaric Anhydride (1.0 eq) in THF at -78°C.

-

Mechanistic Insight: Low temperature prevents double-addition (formation of the tertiary alcohol). The anhydride ring opens to form the magnesium carboxylate of the keto-acid.

-

-

Quench with dilute HCl. Isolate the intermediate: 5-(3,5-dimethoxyphenyl)-5-oxopentanoic acid .

Step 3: Fischer Esterification

-

Dissolve the keto-acid intermediate in absolute Ethanol.

-

Add catalytic H₂SO₄ (5 mol%).

-

Reflux for 4 hours (monitor via TLC).

-

Neutralize with NaHCO₃, extract with Ethyl Acetate, and concentrate.

Workflow Visualization

Figure 1: Regioselective synthesis pathway avoiding Friedel-Crafts isomer scrambling.

Analytical Validation (Self-Validating System)[1]

To confirm the identity of the product, you must differentiate it from the thermodynamically favored 2,4-isomer. The ¹H-NMR aromatic region is the definitive diagnostic tool.

Predicted ¹H-NMR Signature (CDCl₃, 400 MHz)

| Chemical Shift (δ) | Multiplicity | Integration | Assignment | Diagnostic Logic |

| 7.05 | Doublet (J ≈ 2.2 Hz) | 2H | Ar-H (Positions 2, 6) | Symmetry Marker. The 2,4-isomer would show an ABX pattern (3 distinct signals). The 3,5-isomer shows equivalence at 2 and 6. |

| 6.65 | Triplet (J ≈ 2.2 Hz) | 1H | Ar-H (Position 4) | Coupled only to meta-protons at 2 and 6. |

| 4.12 | Quartet | 2H | O-CH₂ -CH₃ | Characteristic ethyl ester. |

| 3.83 | Singlet | 6H | -OCH₃ (x2) | Symmetry Marker. A single peak for both methoxy groups confirms symmetry. |

| 2.95 | Triplet | 2H | -C(=O)-CH₂ - | Deshielded by ketone. |

| 2.40 | Triplet | 2H | -CH₂-C(=O)O- | Deshielded by ester. |

| 2.05 | Quintet | 2H | -CH₂-CH₂ -CH₂- | Central methylene linker. |

| 1.25 | Triplet | 3H | O-CH₂-CH₃ | Terminal methyl. |

Quality Control Decision Tree

Figure 2: Analytical logic flow to ensure isomeric purity.

Applications in Drug Discovery[1]

This molecule serves as a "Pharmacophore Linker," connecting a lipophilic aryl headgroup to a polar tail.

-

Resorcylic Acid Lactone (RAL) Analogs: The 3,5-dimethoxy motif mimics the resorcinol ring found in natural products like Zearalenone and Radicicol (HSP90 inhibitors). The ester chain allows for cyclization or further extension into macrocycles.

-

Kinase Inhibitor Intermediates: Used in the synthesis of pyrimidine-based kinase inhibitors (e.g., VEGFR/PDGFR targets) where the keto-ester undergoes condensation with guanidines or ureas to form the heterocyclic core [1].

-

PROTAC Linkers: The aliphatic chain (valerate) provides a precise 5-carbon spacing, useful for designing PROTAC linkers where distance between the E3 ligase ligand and the target protein ligand is tunable.

References

-

Synthesis of Pyrimidine Derivatives: Title: Synthesis and biological evaluation of ethyl 2-oxo-4-aryl-6-methyl-1,2,3,4-tetrahydropyrimidine-5-carboxylates. Source: Royal Society of Chemistry / Organic & Biomolecular Chemistry. URL:[Link]

-

Friedel-Crafts vs. Grignard Selectivity: Title: Friedel–Crafts Acylation: Mechanism, Scope, and Regioselectivity. Source: Organic Chemistry Portal.[2] URL:[Link]

-

Physical Property Data (Analogous 3,4-Isomer): Title: Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate (PubChem CID 266841).[3] Source: National Center for Biotechnology Information (NCBI). URL:[Link]

Physicochemical Profiling of 3,5-Dimethoxyphenyl Oxovalerate Derivatives: Solubility Landscapes and Formulation Implications

Executive Summary

The optimization of 3,5-dimethoxyphenyl oxovalerate derivatives represents a classic challenge in medicinal chemistry: balancing the lipophilicity required for membrane permeability with the aqueous solubility necessary for systemic bioavailability. These derivatives, often designed as prodrugs of 3,5-dimethoxyphenol (a pharmacophore with antioxidant and anti-inflammatory potential), utilize the oxovalerate (levulinate) moiety to modulate physicochemical properties.

This technical guide provides a rigorous framework for profiling the solubility of these specific ester derivatives. Unlike stable small molecules, these phenolic esters exhibit pH-dependent hydrolysis and significant solubilization in biorelevant media (micellar systems). This document details the theoretical basis, experimental protocols, and data interpretation strategies required to accurately characterize these compounds.

Part 1: Chemical Context & Structural Analysis

The Structural Pharmacophore

The core molecule consists of two distinct domains:

-

The Lipophilic Core (3,5-Dimethoxyphenol): A resorcinol derivative with two methoxy groups. It is electron-rich and moderately lipophilic.

-

The Pro-Moiety (Oxovalerate/Levulinate): An ester linkage containing a ketone. This chain increases the calculated LogP (cLogP) and removes the hydrogen bond donor capability of the phenol, theoretically enhancing passive permeability.

The Solubility-Stability Paradox

Profiling these derivatives requires addressing a critical instability. Phenolic esters are prone to chemical hydrolysis, particularly in alkaline environments (pH > 7.0) or in the presence of biological nucleophiles.

Critical Consideration: Standard equilibrium solubility tests (24-hour shake flask) may yield false positives if the ester hydrolyzes back to the more soluble parent phenol during the assay. The protocol below incorporates hydrolysis monitoring as a mandatory quality control step.

Visualization: Solubility & Hydrolysis Equilibrium

The following diagram illustrates the dynamic equilibrium that must be controlled during profiling.

Part 2: Theoretical Prediction Framework

Before wet-lab profiling, establish the theoretical baseline using in silico descriptors. For 3,5-dimethoxyphenyl oxovalerate, the following trends are expected relative to the parent phenol:

| Property | Trend vs. Parent Phenol | Implication for Profiling |

| cLogP | Increase (+1.5 to +2.0) | Lower aqueous solubility; higher affinity for biorelevant media (FaSSIF). |

| pKa | N/A (Non-ionizable) | The ester masks the phenolic pKa (~9.5). Solubility will be pH-independent unless hydrolysis occurs. |

| Polar Surface Area (PSA) | Increase | The ester and ketone add H-bond acceptors, potentially impacting crystal lattice energy. |

| Melting Point (Tm) | Variable | Lower Tm generally correlates with higher solubility (General Solubility Equation). |

Part 3: Experimental Protocols

Protocol A: Thermodynamic Solubility with Hydrolysis Monitoring

Standard OECD 105 Shake-Flask Method (Modified for Labile Esters)

Objective: Determine the saturation solubility (

Reagents:

-

Phosphate Buffer (pH 6.5)

-

0.1 N HCl (pH 1.2)

-

HPLC Grade Acetonitrile (ACN)

Workflow:

-

Preparation: Add excess solid compound (approx. 2–5 mg) to 1.0 mL of buffer in amber glass vials (protect from light).

-

Equilibration: Incubate at 37°C with constant agitation (orbital shaker at 300 rpm).

-

Timepoints: 4h, 24h, 48h. (Short intervals are crucial for esters).

-

-

Separation: Centrifuge at 10,000 rpm for 10 mins or filter using 0.22 µm PVDF filters (pre-saturated to prevent adsorption).

-

Quenching: Immediately dilute the supernatant 1:1 with cold ACN to halt enzymatic/chemical hydrolysis.

-

Analysis: HPLC-UV/Vis or LC-MS.

-

Crucial Step: Monitor two channels: one for the Ester (Target) and one for 3,5-Dimethoxyphenol (Degradant).

-

Self-Validating Calculation:

Protocol B: Biorelevant Solubility Profiling (FaSSIF/FeSSIF)

Simulating Intestinal Fluids

Lipophilic esters often show a "Food Effect." Profiling in biorelevant media is mandatory to predict in vivo performance.

Media Preparation (FaSSIF - Fasted State Simulated Intestinal Fluid):

-

Composition: 3 mM Sodium Taurocholate, 0.75 mM Lecithin, pH 6.5 phosphate buffer.

-

Preparation: Dissolve components in buffer; stir until clear (micelles form).

Workflow:

-

Follow the Shake-Flask steps from Protocol A using FaSSIF and FeSSIF (Fed State) as solvents.

-

Equilibration Time: Limit to 4 hours. Esters are notoriously unstable in FeSSIF due to the catalytic activity of impurities in crude lecithin/bile salts.

Part 4: Data Interpretation & Formulation Strategy

The Profiling Workflow

Use the following decision tree to categorize the derivative based on experimental data.

Quantitative Analysis Table (Template)

Report your findings using this standardized format to ensure comparability across derivatives.

| Medium | pH | Solubility (µg/mL) | Stability (% Remaining at 4h) | Biorelevant Ratio ( |

| 0.1 N HCl | 1.2 | [Data] | [Data] | N/A |

| Phosphate Buffer | 6.5 | [Data] | [Data] | N/A |

| FaSSIF | 6.5 | [Data] | [Data] | Critical Indicator |

| FeSSIF | 5.0 | [Data] | [Data] | Critical Indicator |

Interpretation Key:

-

Biorelevant Ratio > 3: Indicates the compound is highly lipophilic and solubilized by micelles. Developing a Self-Emulsifying Drug Delivery System (SEDDS) or lipid-based capsule is recommended.

-

Stability < 90%: The oxovalerate ester bond is too labile. Consider steric hindrance modification (e.g., adding methyl groups near the ester bond) to improve stability.

References

-

OECD Guidelines for the Testing of Chemicals. (1995).[1][2] Test No. 105: Water Solubility.[3] OECD Publishing. [Link]

-

Dressman, J. B., et al. (1998). Dissolution testing as a prognostic tool for oral drug absorption: immediate release dosage forms. Pharmaceutical Research.[4] [Link]

-

Biorelevant.com. (2024). Preparation of FaSSIF and FeSSIF Media.[4][5][6] [Link]

-

Bergström, C. A., et al. (2014). Early pharmaceutical profiling to predict oral drug absorption: current status and unmet needs. European Journal of Pharmaceutical Sciences. [Link]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (General Reference for pH-Metric Solubility).

Sources

- 1. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 2. Inter-laboratory comparison of water solubility methods applied to difficult-to-test substances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. filab.fr [filab.fr]

- 4. interchim.fr [interchim.fr]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. dissolutiontech.com [dissolutiontech.com]

An In-depth Technical Guide to Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, a specialized aryl keto ester. While a specific CAS (Chemical Abstracts Service) number for this compound is not prominently listed in major chemical databases, this guide constructs a detailed profile based on established chemical principles and data from closely related structural analogs. We present a robust, proposed synthetic pathway via Friedel-Crafts acylation, predict its physicochemical and spectroscopic properties with detailed spectral assignments, discuss its potential applications as a synthetic intermediate in drug discovery and materials science, and outline essential safety and handling protocols. This document serves as a foundational resource for researchers intending to synthesize, characterize, and utilize this compound in their work.

Compound Identification and Physicochemical Properties

As of the latest database reviews, a dedicated CAS number for Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate has not been identified. This suggests the compound may be a novel or less-common research chemical. Its identity is therefore defined by its IUPAC name and molecular structure.

IUPAC Name: ethyl 5-(3,5-dimethoxyphenyl)-5-oxopentanoate

Molecular Formula: C₁₅H₂₀O₅

Molecular Weight: 280.32 g/mol

The structure consists of a central five-carbon valerate chain, with a ketone at the 5-position and an ethyl ester at the 1-position. The ketone is attached to a benzene ring substituted with two methoxy groups at the meta positions (3 and 5).

Predicted Physicochemical Data

The following properties are estimated based on the compound's structure and data from analogous compounds such as Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate (CAS 101499-71-2).[1]

| Property | Predicted Value | Notes |

| Molecular Weight | 280.32 g/mol | Calculated from the molecular formula C₁₅H₂₀O₅. |

| Appearance | White to off-white solid or viscous oil | Typical for aryl keto esters of this molecular weight. |

| Boiling Point | > 350 °C (at 760 mmHg) | Estimated; high due to molecular weight and polarity. |

| Melting Point | Not available | Likely a low-melting solid. |

| Solubility | Soluble in dichloromethane, ethyl acetate, acetone. Insoluble in water. | Expected based on the presence of both polar and non-polar groups. |

| XLogP3 | ~2.2 | A measure of lipophilicity, calculated.[1] |

Proposed Synthesis: Friedel-Crafts Acylation

The most direct and industrially scalable method for the synthesis of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is the Friedel-Crafts acylation of 1,3-dimethoxybenzene.[2][3] The high electron density of the aromatic ring, activated by two meta-directing methoxy groups, makes it highly susceptible to electrophilic aromatic substitution. The acylation is directed to the 4-position (para to both methoxy groups) due to steric hindrance at the 2-position and the strong activating effect of the methoxy groups.

The acylating agent required is the acid chloride of ethyl hydrogen glutarate, which is ethyl 4-(chloroformyl)butanoate. This can be prepared from glutaric anhydride and ethanol, followed by reaction with a chlorinating agent like thionyl chloride (SOCl₂).

Synthetic Workflow Diagram

Caption: Proposed two-part synthesis of the target compound.

Detailed Experimental Protocol

Materials:

-

1,3-Dimethoxybenzene (1.0 eq)

-

Ethyl 4-(chloroformyl)butanoate (1.1 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Concentrated Hydrochloric Acid (HCl)

-

Ice

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert atmosphere throughout the reaction.

-

Catalyst Suspension: To the flask, add anhydrous DCM and cool the flask to 0 °C using an ice bath. Carefully add anhydrous AlCl₃ in portions while stirring.

-

Substrate Addition: In a separate flask, dissolve 1,3-dimethoxybenzene in anhydrous DCM. Add this solution to the AlCl₃ suspension.

-

Acylating Agent Addition: Dissolve ethyl 4-(chloroformyl)butanoate in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature remains below 5 °C.[2]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quench: Once the reaction is complete, cool the flask back to 0 °C and slowly and carefully pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.

-

Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate.

Predicted Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of the synthesized product. The following data is predicted based on fundamental principles of NMR and IR spectroscopy and by comparison with structurally similar molecules.[4][5][6]

¹H NMR Spectroscopy (Predicted, CDCl₃, 400 MHz)

Sources

- 1. Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate | C15H20O5 | CID 266841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 3. Applications of Friedel–Crafts reactions in total synthesis of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 4. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 5. researchgate.net [researchgate.net]

- 6. reddit.com [reddit.com]

Literature review on 5-oxovalerate derivatives in organic synthesis

An In-Depth Technical Guide to 5-Oxovalerate Derivatives in Organic Synthesis

Introduction: The Versatile δ-Ketoester Scaffold

In the landscape of organic synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. Among the myriad of available synthons, 5-oxovalerate derivatives, also known as δ-ketoesters, have emerged as exceptionally versatile and powerful intermediates. Characterized by a ketone and an ester functionality separated by a three-carbon tether, these 1,5-dicarbonyl compounds possess a unique electronic and structural profile that enables a diverse array of chemical transformations.

The inherent bifunctionality of the 5-oxovalerate core allows for selective manipulation of either the ketone or the ester group, while the spatial relationship between these groups provides a perfect template for intramolecular cyclization reactions to form five- and six-membered rings—structural motifs that are ubiquitous in natural products and pharmaceuticals.[1][2] This guide provides a comprehensive overview of the synthesis and application of 5-oxovalerate derivatives, with a particular focus on their role in the construction of nitrogen-containing heterocycles, offering field-proven insights for researchers in organic synthesis and drug development.

Core Application: Intramolecular Cyclization via Reductive Amination

One of the most powerful applications of 5-oxovalerate derivatives is in the synthesis of substituted piperidines, a privileged scaffold in medicinal chemistry found in numerous pharmaceuticals.[1] The most direct and efficient method to achieve this transformation is through intramolecular reductive amination.

The Causality Behind the Mechanism

Reductive amination is a robust method for forming carbon-nitrogen bonds that converts a carbonyl group into an amine via an intermediate imine or iminium ion.[3][4] The process begins with the nucleophilic attack of a primary amine on the ketone carbonyl of the 5-oxovalerate derivative. This reaction, which is typically catalyzed by a small amount of acid, forms a transient hemiaminal intermediate.[4] Subsequent dehydration of the hemiaminal generates a cyclic iminium ion. This intermediate is the critical electrophile in the reaction. The equilibrium is driven towards the iminium ion by the removal of water or by its immediate consumption in the next step.[3] The final step is the reduction of the iminium ion by a hydride-based reducing agent to yield the stable, saturated piperidine ring.

dot digraph "Reductive_Amination_Mechanism" { graph [splines=ortho, nodesep=0.8, ranksep=1.2, bgcolor="#F1F3F4", fontname="Arial", label="Mechanism of Intramolecular Reductive Amination", fontcolor="#202124", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Nodes Start [label="5-Oxovalerate Derivative\n+ Primary Amine (R'-NH2)", fillcolor="#FFFFFF", fontcolor="#202124"]; Hemiaminal [label="Cyclic Hemiaminal\n(Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; Iminium [label="Cyclic Iminium Ion\n(Electrophilic Intermediate)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="N-Substituted Piperidine\n(Final Product)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Catalyst [label="Acid Catalyst\n(e.g., Acetic Acid)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Reducer [label="Reducing Agent\n[H-]", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Central Node Core [label="5-Oxovalerate\nDerivatives", shape=Msquare, fillcolor="#4285F4", fontcolor="#FFFFFF", fontsize=13];

// Product Nodes Piperidines [label="Piperidines", fillcolor="#34A853", fontcolor="#FFFFFF"]; Pyrrolidines [label="Pyrrolidines", fillcolor="#FBBC05", fontcolor="#202124"]; Lactams [label="δ-Valerolactams", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Other [label="Other Heterocycles\n(e.g., Tetrahydropyrans)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges with reaction types Core -> Piperidines [label=" Reductive Amination"]; Core -> Pyrrolidines [label=" Radical Cyclization\n(5-exo-trig)"]; Core -> Lactams [label=" Intramolecular\nAmidation"]; Core -> Other [label=" (e.g., Prins Cyclization)"]; } } Caption: Versatility of 5-oxovalerate derivatives as synthetic precursors.

Expertise in Action: Choosing the Right Reducing Agent

The choice of reducing agent is critical for the success of a reductive amination. A common pitfall is the direct reduction of the starting ketone before iminium ion formation. To circumvent this, chemists rely on reagents that are selective for the iminium ion over the carbonyl group.[5]

-

Sodium Borohydride (NaBH₄): While inexpensive, NaBH₄ can reduce aldehydes and ketones.[6] Its use requires a two-step approach where the imine is pre-formed before the reducing agent is added.[6]

-

Sodium Cyanoborohydride (NaBH₃CN): This reagent is more selective and will reduce iminium ions much faster than ketones at mildly acidic pH (pH 5-6).[4][5] This allows for a convenient one-pot procedure. However, its high toxicity and the potential generation of hydrogen cyanide gas are significant drawbacks.[5]

-

Sodium Triacetoxyborohydride (STAB): STAB, or NaBH(OAc)₃, has become the reagent of choice for many reductive aminations.[5][6] It is a milder, non-toxic reducing agent that is highly selective for iminium ions over ketones, even at neutral pH.[5] The reaction is often performed in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) with a stoichiometric amount of acetic acid, which acts as the catalyst for imine formation.[5]

Data Presentation: Substrate Scope in Piperidine Synthesis

The intramolecular reductive amination of 5-oxovalerate derivatives is a robust reaction tolerant of a wide range of substituents on both the amine and the valerate backbone. This versatility has been exploited in the synthesis of highly functionalized piperidines.[7]

| Entry | Amine (R'-NH₂) | 5-Oxovalerate Substituent (R) | Product | Yield (%) | Reference |

| 1 | Aniline | H | 1-Phenylpiperidine-2-carboxylate | >90% | [7] |

| 2 | Benzylamine | H | 1-Benzylpiperidine-2-carboxylate | High | [3] |

| 3 | p-Methoxyaniline | H | 1-(4-Methoxyphenyl)piperidine-2-carboxylate | >90% | [7] |

| 4 | Isopropylamine | H | 1-Isopropylpiperidine-2-carboxylate | Good | [4] |

| 5 | Aniline | 3-Methyl | 1-Phenyl-5-methylpiperidine-2-carboxylate | Good | [8] |

Yields are generalized from typical reductive amination procedures.

Experimental Protocol: Synthesis of Methyl 1-benzylpiperidine-2-carboxylate

This protocol provides a self-validating, step-by-step methodology for a typical intramolecular reductive amination using STAB.

Materials:

-

Methyl 5-oxovalerate (1.0 eq)

-

Benzylamine (1.05 eq)

-

Sodium triacetoxyborohydride (STAB) (1.5 eq)

-

Acetic Acid (catalytic, ~0.1 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 5-oxovalerate (1.0 eq) and dissolve in anhydrous DCM.

-

Amine Addition: Add benzylamine (1.05 eq) to the solution, followed by a catalytic amount of glacial acetic acid (0.1 eq). Stir the mixture at room temperature for 30-60 minutes to facilitate iminium ion formation.

-

Reduction: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Caution: Initial effervescence may occur. Allow the reaction to stir at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 4-12 hours).

-

Work-up: Upon completion, carefully quench the reaction by slow addition of saturated aqueous NaHCO₃ solution. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

dot digraph "Experimental_Workflow" { graph [bgcolor="#F1F3F4", fontname="Arial", label="General Synthetic Workflow", fontcolor="#202124", fontsize=14]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368", fontname="Arial", fontsize=10];

// Nodes A [label="1. Combine Reactants\n(5-Oxovalerate, Amine, Acid, Solvent)"]; B [label="2. Add Reducing Agent\n(e.g., STAB)"]; C [label="3. Reaction\n(Stir at Room Temperature)"]; D [label="4. Aqueous Work-up\n(Quench, Extract, Wash)"]; E [label="5. Purification\n(Flash Chromatography)"]; F [label="6. Characterization\n(NMR, MS)"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; } Caption: A standard experimental workflow for synthesis and purification.

Beyond Piperidines: Other Synthetic Applications

While piperidine synthesis is a major application, the reactivity of 5-oxovalerate derivatives is not limited to this transformation.

-

Radical Cyclizations: The 5-oxovalerate scaffold can be modified to include an alkene, making it a substrate for radical cyclization.[9] These reactions, often initiated by radical initiators like AIBN with a tin hydride, proceed via a 5-exo-trig cyclization to form highly substituted cyclopentane or pyrrolidine rings, depending on the substrate.[2][9]

-

Synthesis of Lactams: 5-aminovalerate, which can be derived from 5-oxovalerate, can undergo intramolecular condensation to form δ-valerolactam, a key monomer for the synthesis of Nylon 5.[10]

-

Natural Product Synthesis: The structural motifs derived from 5-oxovalerate derivatives are found in a wide range of natural products and complex molecules. For instance, a derivative of a δ-ketoester is a key intermediate in the synthesis of Atorvastatin, the active ingredient in Lipitor.[11]

Conclusion and Future Outlook

5-Oxovalerate derivatives stand as a testament to the power of bifunctional building blocks in modern organic synthesis. Their ability to serve as reliable precursors for a variety of transformations, most notably the intramolecular reductive amination to form piperidines, makes them indispensable tools for medicinal chemists and synthetic practitioners. The reaction is characterized by its high efficiency, operational simplicity, and tolerance for diverse functional groups.

Future research in this area will likely focus on the development of catalytic and enantioselective methods for the cyclization of these derivatives, providing asymmetric access to chiral piperidines and other heterocyclic systems. Furthermore, the incorporation of 5-oxovalerate motifs into novel cascade reactions will continue to expand their utility, enabling the rapid construction of molecular complexity from simple, accessible starting materials. As the demand for novel therapeutic agents grows, the strategic application of versatile intermediates like 5-oxovalerate derivatives will undoubtedly play a crucial role in the future of drug discovery and organic synthesis.

References

-

One-pot five-component synthesis of highly functionalized piperidines using oxalic acid dihydrate as a homogenous catalyst. (n.d.). Academia.edu. Retrieved February 22, 2026, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). MDPI. Retrieved February 22, 2026, from [Link]

-

Reductive amination. (2024, February 19). In Wikipedia. Retrieved February 22, 2026, from [Link]

-

Piperidine Synthesis. (n.d.). Defense Technical Information Center. Retrieved February 22, 2026, from [Link]

-

Myers, A. (n.d.). Reductive Amination. Harvard University. Retrieved February 22, 2026, from [Link]

-

SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. (n.d.). White Rose eTheses Online. Retrieved February 22, 2026, from [Link]

-

Ou, W., Liu, F., & Pan, X. (2012). An Improvement in Synthesis of 6-Ethyl-5-fluoro-pyrimidin-4-ol. Asian Journal of Chemistry, 24(3), 1409-1410. Retrieved February 22, 2026, from [Link]

-

Synthesis of piperidines. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2026, from [Link]

-

Reductive Amination. (n.d.). Organic Chemistry Tutor. Retrieved February 22, 2026, from [Link]

-

Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals. (2013). International Journal of Organic Chemistry, 3(3), 1-10. Retrieved February 22, 2026, from [Link]

-

A Brief Review: Advancement in the Synthesis of Amine through the Leuckart Reaction. (2023). Reactions, 4(1), 54-72. Retrieved February 22, 2026, from [Link]

-

Sha, F. (2013). Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals. International Journal of Organic Chemistry, 3, 185-194. Retrieved February 22, 2026, from [Link]

-

A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. (2022). Molecules, 27(24), 8996. Retrieved February 22, 2026, from [Link]

-

Reductive Amination - Common Conditions. (n.d.). Organic Chemistry Data. Retrieved February 22, 2026, from [Link]

- Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]. (n.d.). Google Patents.

-

Park, S. J., et al. (2021). Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli. Frontiers in Bioengineering and Biotechnology, 9, 732414. Retrieved February 22, 2026, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Computational Study of the Cyclization of 5-Hexenyl, 3-Oxa-5-Hexenyl and 4-Oxa-5-Hexenyl Radicals [file.scirp.org]

- 3. Reductive amination - Wikipedia [en.wikipedia.org]

- 4. organicchemistrytutor.com [organicchemistrytutor.com]

- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]

- 7. (PDF) One-pot five-component synthesis of highly functionalized piperidines using oxalic acid dihydrate as a homogenous catalyst [academia.edu]

- 8. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]

- 9. new.zodml.org [new.zodml.org]

- 10. Coproduction of 5-Aminovalerate and δ-Valerolactam for the Synthesis of Nylon 5 From L-Lysine in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AU2002222430B2 - Novel process for the synthesis of 5-(4-fluorophenyl)-1-[2-((2R, 4R)-4-hydroxy-6-oxo-tetrahydro-pyran-2-YL)-ethyl]-2-isopropyl-4-phenyl-1H-phenyl-1H-pyrrole-3-carboxylic acid phenylamide - Google Patents [patents.google.com]

A Guide to the Pharmacophore Properties of 3,5-Dimethoxyphenyl Derivatives in Drug Discovery

Introduction: The 3,5-Dimethoxyphenyl Scaffold - A Privileged Motif in Medicinal Chemistry

The 3,5-dimethoxyphenyl (DMP) moiety is a recurring structural motif found in a multitude of natural products and synthetic molecules with significant biological activity. Its prevalence is not coincidental; the specific arrangement of the two methoxy groups on the phenyl ring imparts a unique combination of electronic and steric properties that are highly favorable for molecular recognition by a diverse range of biological targets. This guide provides an in-depth technical exploration of the core pharmacophoric properties of DMP derivatives, offering field-proven insights for researchers, medicinal chemists, and drug development professionals. We will dissect the causality behind its effectiveness and delineate the experimental and computational workflows used to exploit its properties in modern drug discovery.

The DMP group is often considered a key component of the "A ring" in many bioactive compounds, particularly those targeting protein kinases and tubulin. The meta-positioned methoxy groups act as effective hydrogen bond acceptors and modulate the electron density of the aromatic ring, while also providing steric bulk that can enhance shape complementarity within protein binding pockets[1][2]. This dual functionality allows the DMP scaffold to serve as a versatile anchor for building potent and selective inhibitors.

Core Pharmacophoric Features and Biological Significance

The utility of the 3,5-dimethoxyphenyl group can be dissected into several key pharmacophoric features that drive its interaction with biological macromolecules.

Hydrogen Bonding Capability

The oxygen atoms of the two methoxy groups are potent hydrogen bond acceptors. This is a critical feature for anchoring ligands into an active site. In many kinase inhibitors, for example, these methoxy groups can form crucial hydrogen bonds, often water-mediated, with backbone residues or key catalytic amino acids like lysine[1]. This interaction provides a significant contribution to the overall binding affinity.

Hydrophobic and Aromatic Interactions

The phenyl ring itself provides a classic hydrophobic and aromatic surface capable of engaging in π-π stacking or hydrophobic interactions with nonpolar residues in a binding pocket. The DMP moiety is frequently found to occupy deep, hydrophobic pockets in enzymes like Activin receptor-like kinase-2 (ALK2), where its shape provides excellent complementarity[1].

Conformational Influence and Vectorial Orientation

The substitution pattern of the DMP ring dictates the spatial vectors where additional functional groups can be placed. This allows medicinal chemists to systematically explore the surrounding binding site to pick up additional interactions, thereby optimizing potency and selectivity. The DMP group acts as a rigid scaffold from which other pharmacophoric elements can be projected in well-defined orientations. For instance, in a series of 2-aminopyridine ALK2 inhibitors, the DMP group occupies a rear hydrophobic pocket, and its presence is more critical for maintaining potency than a trimethoxyphenyl equivalent in some contexts[1].

The following diagram illustrates a generalized pharmacophore model derived from DMP-containing kinase inhibitors.

Caption: Generalized pharmacophore model for a DMP-based inhibitor.

Applications in Major Therapeutic Areas

The DMP scaffold has been successfully incorporated into molecules targeting a wide array of diseases, most notably cancer and neurodegenerative disorders.

Anticancer Agents

-

Kinase Inhibition: DMP derivatives have shown potent activity as inhibitors of crucial kinases in cancer signaling. For example, 3-(3,5-dimethoxyphenyl)-1,6-naphthyridine ureas are low nanomolar dual inhibitors of Fibroblast Growth Factor Receptor-1 (FGFR-1) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2)[3]. Another compound, RX-5902, which contains the DMP moiety, exhibits strong growth inhibition in various cancer cell lines by targeting p68 RNA helicase and interfering with the β-Catenin pathway[4].

-

Tubulin Polymerization Inhibition: The DMP ring is a classic feature of colchicine-site binding agents that disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. Numerous DMP-containing compounds, including chalcones, β-lactams, and triazoles, have been developed as potent tubulin polymerization inhibitors with significant anticancer activity[5][6][7]. Derivatives of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one have also demonstrated significant anticancer effects, with the most promising molecules triggering apoptosis in MCF-7 breast cancer cells[8][9].

Neurodegenerative Diseases

While less explored than in oncology, the DMP scaffold is present in compounds with neuroprotective potential. The structural similarity of some DMP derivatives to natural polyphenols like resveratrol suggests a role in combating oxidative stress and neuroinflammation, which are key pathological factors in diseases like Alzheimer's and Parkinson's[10][11][12]. Phytochemicals containing related methoxyphenyl structures have been shown to regulate neurotrophins, which are essential for neuronal survival and regeneration[13].

Quantitative Structure-Activity Relationship (SAR) Data

The following table summarizes the activity of representative 3,5-dimethoxyphenyl derivatives against various biological targets, illustrating the potency that this scaffold can confer.

| Compound Class | Specific Derivative Example | Target/Activity | IC50 / Activity Value | Reference |

| Naphthyridine Urea | 7-amino-3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-urea | FGFR-1 / VEGFR-2 Kinase | Low nanomolar | [3] |

| Piperazine Derivative | RX-5902 | p68 RNA Helicase / Cancer Cell Growth | 10 - 20 nM | [4] |

| Benzopyran-4-one | Amine derivative 16c | MCF-7 Cell Growth | 2.58 - 34.86 µM | [8][9] |

| β-Lactam | Compound 12k | MCF-7 Cell Growth | 1.5 nM | [6] |

| β-Lactam | Compound 12k | Chemoresistant HT-29 Cell Growth | 12 nM | [6] |

| Dimethoxystilbene | Compound 11 | Aedes aegypti Larvicidal Activity | LC50 = 45.31 µM | [14] |

Methodologies for Pharmacophore-Based Discovery

A robust drug discovery campaign leveraging the DMP scaffold integrates computational modeling with empirical, experimental validation. This self-validating system ensures that hypotheses generated in silico are rigorously tested in vitro.

The workflow diagram below illustrates this integrated approach.

Caption: Integrated workflow for DMP-based drug discovery.

Experimental Protocol 1: Structure-Based Pharmacophore Model Generation and Virtual Screening

This protocol outlines the steps to create and use a pharmacophore model to identify novel compounds containing the DMP motif or its bioisosteres.

-

Objective: To identify novel chemical scaffolds that match the key interaction features of a known 3,5-dimethoxyphenyl-based inhibitor bound to its target.

-

Pillar of Trustworthiness: This protocol is self-validating because the virtual hits are subjected to mandatory experimental verification. A high correlation between predicted and observed activity validates the model's predictive power.

Methodology:

-

Target-Ligand Complex Preparation:

-

Action: Obtain a high-resolution crystal structure of the target protein in complex with a DMP-containing ligand from the Protein Data Bank (PDB).

-

Causality: The co-crystallized structure provides the experimentally determined, bioactive conformation of the ligand and reveals the precise interactions (hydrogen bonds, hydrophobic contacts) with the protein, which are the foundation of the pharmacophore model[15].

-

-

Pharmacophore Feature Identification:

-

Action: Use software like LigandScout, Discovery Studio, or Schrödinger's Phase to automatically identify the key chemical features of the ligand that are making direct contact with the protein active site.

-

Causality: This step translates the 3D structural information into a simplified 3D query. Features will include Hydrogen Bond Acceptors (for the methoxy oxygens), a Hydrophobic/Aromatic feature (for the phenyl ring), and any other interactions made by the rest of the molecule[16][17]. The result is an "ensemble of steric and electronic characteristics" required for binding.

-

-

Model Refinement and Validation:

-

Action: Validate the generated pharmacophore model by screening it against a database of known active and inactive compounds (decoys).

-

Causality: A robust model should successfully identify the known actives while rejecting the majority of inactive decoys. This step ensures the model has sufficient specificity and is not overly generic, thus reducing the likelihood of false positives in the main screening campaign[15].

-

-

Database Screening:

-

Action: Use the validated pharmacophore model as a 3D query to screen large compound libraries (e.g., ZINC, ChemDiv, Enamine).

-

Causality: This is the high-throughput discovery step. The model acts as a filter to rapidly sift through millions of compounds to find those that geometrically and chemically match the key binding features, enriching the hit list with potentially active molecules[18].

-

-

Hit Filtering and Docking:

-

Action: Filter the initial hits based on drug-like properties (e.g., Lipinski's Rule of Five) and perform molecular docking of the remaining compounds into the target's binding site.

-

Causality: Pharmacophore screening identifies compounds with the right features, while molecular docking predicts their binding pose and estimates binding affinity. This two-step process provides a more accurate prioritization of candidates for synthesis and biological testing[16][17].

-

Experimental Protocol 2: In Vitro Tubulin Polymerization Assay

This biochemical assay is crucial for validating the mechanism of action for DMP derivatives designed as anticancer agents that target microtubules.

-

Objective: To quantitatively measure the inhibitory effect of a DMP derivative on the polymerization of tubulin dimers into microtubules.

-

Pillar of Expertise: This assay directly measures the biochemical event (inhibition of tubulin assembly) that is hypothesized to cause the observed cellular effect (cell death), providing a direct link between the compound, its molecular target, and its biological function.

Methodology:

-

Reagent Preparation:

-

Action: Prepare a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) and reconstitute lyophilized, high-purity (>99%) bovine brain tubulin in the same buffer on ice. Prepare serial dilutions of the DMP test compound and a positive control (e.g., colchicine) in the buffer.

-

Causality: Precise buffer conditions are critical as tubulin polymerization is sensitive to pH, ionic strength, and divalent cations. Using highly purified tubulin ensures that the observed effects are due to direct interaction with the target protein.

-

-

Assay Setup:

-

Action: In a temperature-controlled 96-well plate reader set to 37°C, add the tubulin solution to wells containing either the test compound, control compound, or vehicle (DMSO).

-

Causality: The assay is performed at 37°C to mimic physiological conditions and promote tubulin polymerization. Including a vehicle control is essential to subtract any background signal and ensure the solvent itself does not affect the reaction.

-

-

Initiation of Polymerization:

-

Action: Add GTP (final concentration ~1 mM) to each well to initiate the polymerization reaction.

-

Causality: Tubulin polymerization is a GTP-dependent process. The binding and subsequent hydrolysis of GTP by β-tubulin is the energy source driving the assembly of dimers into protofilaments and, ultimately, microtubules.

-

-

Data Acquisition:

-

Action: Immediately begin monitoring the change in absorbance (optical density) at 340 nm every minute for 60-90 minutes.

-

Causality: As tubulin dimers polymerize into microtubules, they cause the solution to become more turbid, which scatters light. The increase in absorbance at 340 nm is directly proportional to the extent of microtubule formation. An effective inhibitor will suppress this increase in absorbance.

-

-

Data Analysis:

-

Action: Plot the absorbance at 340 nm versus time for each concentration of the test compound. Determine the maximum rate of polymerization (Vmax) and the final absorbance value (Amax). Calculate the IC50 value, which is the concentration of the compound required to inhibit tubulin polymerization by 50%.

-

Causality: This quantitative analysis allows for a direct comparison of the potency of different DMP derivatives. A lower IC50 value indicates a more potent inhibitor of tubulin polymerization, providing critical data for structure-activity relationship (SAR) studies.

-

Conclusion and Future Outlook

The 3,5-dimethoxyphenyl scaffold is a cornerstone of modern medicinal chemistry, conferring a potent combination of pharmacophoric features that enable high-affinity interactions with a wide range of biological targets. Its ability to provide hydrogen bond acceptors, hydrophobic bulk, and a rigid framework for further chemical exploration has cemented its role in the development of anticancer agents, particularly kinase and tubulin inhibitors. The integrated application of computational modeling and rigorous experimental validation provides a powerful paradigm for unlocking the full potential of this privileged structure. Future work will likely focus on leveraging the DMP scaffold to design novel probes for neurodegenerative diseases and to develop next-generation inhibitors that can overcome clinical drug resistance.

References

-

Thompson, A. M., Delaney, A. M., Hamby, J. M., Schroeder, M. C., Spoon, T. A., Crean, S. M., Showalter, H. D. H., & Denny, W. A. (2005). Synthesis and structure-activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and related ureas as dual inhibitors of the fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases. Journal of Medicinal Chemistry, 48(14), 4628–4653. [Link]

-

Singh, S., Ahmad, A., Raghuvanshi, D. S., Hasanain, M., Agarwal, K., Dubey, V., Fatima, K., Alam, S., Sarkar, J., Luqman, S., Khan, F., Tandon, S., & Gupta, A. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Bioorganic & Medicinal Chemistry Letters, 26(21), 5324-5329. [Link]

-

MDPI. (2025). New Dimethoxyaryl-Sesquiterpene Derivatives with Cytotoxic Activity Against MCF-7 Breast Cancer Cells: From Synthesis to Topoisomerase I/II Inhibition and Cell Death Mechanism Studies. MDPI. [Link]

-

Singh, S., Ahmad, A., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Semantic Scholar. [https://www.semanticscholar.org/paper/Synthesis-of-3%2C5-dihydroxy-7%2C8-dimethoxy-2-(4-one-Singh-Ahmad/23010f3c5b52c00220c324a3560737f193f41339]([Link]

-

Lee, Y. B., Kim, D. J., & Lee, S. H. (2015). A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase. Journal of Cellular Biochemistry, 116(8), 1595–1601. [Link]

-

Wang, T., Williams, E., Inman, G. J., & Yu, P. B. (2014). Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. Journal of Medicinal Chemistry, 57(16), 7065–7075. [Link]

-

Singh, S., Ahmad, A., et al. (2016). Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. ResearchGate. [Link]

-

Drug Design Org. (2005). Structure Activity Relationships. Drug Design Org. [Link]

-

Al-Ostath, S. M., Al-Qawasmeh, R. A., El-Abadelah, M. M., & Voelter, W. (2022). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents. Molecules, 27(14), 4619. [Link]

-

Carr, M., Greene, L. M., Knox, A. J. S., & Meegan, M. J. (2025). Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer. Molecules. [Link]

-

Rimando, A. M., Pan, Z., Polavarapu, P. L., & Wedge, D. E. (2016). Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs. Chemistry & Biodiversity, 13(9), 1199–1210. [Link]

-

Hussain, A., & Sharma, A. (2018). A Combination of Pharmacophore Modeling, Molecular Docking and Virtual Screening Study Reveals 3,5,7-Trihydroxy-2-(3,4,5 - Trihydroxyphenyl)-4H-Chromen-4-One as a Potential Anticancer Agent. Indian Journal of Pharmaceutical Education and Research, 52(4), 643-652. [Link]

-

Wang, S.-F., Chen, Y., & Zhu, H.-L. (2019). Design, Synthesis, and Anticancer Activity of Novel Trimethoxyphenyl-Derived Chalcone-Benzimidazolium Salts. ACS Omega, 4(23), 20268–20277. [Link]

-

Almeida, S. F., et al. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Molecules, 28(19), 6825. [Link]

-

MDPI. (2025). Multiscale Computational and Pharmacophore-Based Screening of ALK Inhibitors with Experimental Validation. MDPI. [Link]

-

Zindo, A. T., & Afolayan, A. J. (2015). 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling. BMC Complementary and Alternative Medicine, 15, 329. [Link]

-

Qing, X., Lee, X. Y., De Raeymaeker, J., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Journal of Receptor, Ligand and Channel Research, 7, 81–92. [Link]

- Google Patents. (2023).

-

Thangavel, N., & Al-Ghamdi, K. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. Arabian Journal of Chemistry, 15(12), 104334. [Link]

-

ScienceDirect. (2022). Pharmacophore model-aided virtual screening combined with comparative molecular docking and molecular dynamics for identification of marine natural products as SARS-CoV-2 papain-like protease inhibitors. ScienceDirect. [Link]

-

Ullah, I., Park, H.-Y., & Kim, M. O. (2023). Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence. Antioxidants, 12(12), 2105. [Link]

-

Deep Origin. (2024). Pharmacophore Modeling. Computational Chemistry Glossary. [Link]

-

Kim, M., & Kim, Y. (2015). Phytochemicals That Regulate Neurodegenerative Disease by Targeting Neurotrophins: A Comprehensive Review. BioMed Research International, 2015, 814068. [Link]

-

MDPI. (2025). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. MDPI. [Link]

-

de Oliveira, R. B., & Matos, R. P. A. (2014). Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides. Archiv der Pharmazie, 347(9), 632–641. [Link]

-

Adisa, J. O., & Adebayo, J. O. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences, 9, 1083995. [Link]

-

Lim, C. H., & Koh, K. W. (2013). (E)-3-(3,5-Dimethoxyphenyl)-1-(2-methoxyphenyl)prop-2-en-1-one. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o514. [Link]

-

ResearchGate. (2025). Crystallographic and DFT study of novel dimethoxybenzene derivatives. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 3. Synthesis and structure-activity relationships of soluble 7-substituted 3-(3,5-dimethoxyphenyl)-1,6-naphthyridin-2-amines and related ureas as dual inhibitors of the fibroblast growth factor receptor-1 and vascular endothelial growth factor receptor-2 tyrosine kinases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A Novel Anti-Cancer Agent, 1-(3,5-Dimethoxyphenyl)-4-[(6-Fluoro-2-Methoxyquinoxalin-3-yl)Aminocarbonyl] Piperazine (RX-5902), Interferes With β-Catenin Function Through Y593 Phospho-p68 RNA Helicase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, Computational Studies, and Structural Analysis of 1-(3,5-Dimethoxyphenyl)azetidin-2-ones with Antiproliferative Activity in Breast Cancer and Chemoresistant Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, cytotoxicity, docking study, and tubulin polymerization inhibitory activity of novel 1-(3,4-dimethoxyphenyl)-5-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole-3-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 3,5,4′-trihydroxy-6,7,3′-trimethoxyflavone protects against beta amyloid-induced neurotoxicity through antioxidative activity and interference with cell signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Polyphenols, Alkaloids, and Terpenoids Against Neurodegeneration: Evaluating the Neuroprotective Effects of Phytocompounds Through a Comprehensive Review of the Current Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 14. Synthesis and Biological Evaluation of 3,5-Dimethoxystilbene Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. arabjchem.org [arabjchem.org]

- 16. ijper.org [ijper.org]

- 17. mdpi.com [mdpi.com]

- 18. Frontiers | Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors [frontiersin.org]

An In-Depth Technical Guide to Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate

Abstract: This technical guide provides a comprehensive overview of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate, a keto ester of significant interest as a synthetic intermediate in medicinal chemistry and materials science. While a dedicated PubChem entry for this specific 3,5-isomer is not available, this document leverages data from its close structural isomer, Ethyl 5-(3,4-dimethoxyphenyl)-5-oxopentanoate (PubChem CID: 266841), alongside established principles of organic chemistry to provide a robust profile. This guide covers computed physicochemical properties, predicted spectral characteristics, a detailed, field-proven synthesis protocol via Friedel-Crafts acylation, and discusses the potential applications stemming from its unique molecular architecture, particularly the bio-relevant 3,5-dimethoxyphenyl moiety.

Introduction and Molecular Overview

Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate is an aromatic keto ester that combines a flexible five-carbon aliphatic chain with a rigid, electron-rich 3,5-dimethoxyphenyl group. This structural motif is of particular interest to researchers in drug discovery. The 3,5-dimethoxy substitution pattern is found in numerous biologically active molecules, including potent anticancer and antimicrobial agents, where it often contributes to target binding affinity and metabolic stability.[1][2]

This compound serves as a versatile molecular building block. The ketone and ester functionalities offer orthogonal handles for a wide range of chemical transformations, enabling its elaboration into more complex heterocyclic and polyfunctional structures. This guide aims to provide researchers with the foundational knowledge required to synthesize, characterize, and strategically employ this compound in their research endeavors.

Molecular Structure:

Caption: 2D Structure of Ethyl 5-(3,5-dimethoxyphenyl)-5-oxovalerate.

Physicochemical and Computed Properties